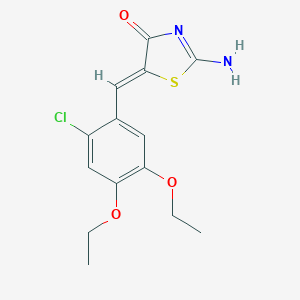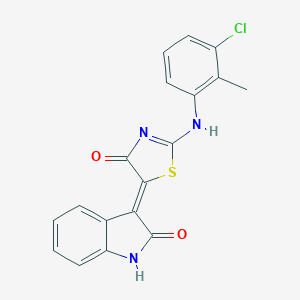![molecular formula C24H20N4O2S B308152 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B308152.png)
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound belongs to the family of benzoxazepine derivatives and has been synthesized using a variety of methods.
Aplicaciones Científicas De Investigación
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol has been extensively studied for its potential applications in various fields. One of the major areas of research has been its use as a potential anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been studied for its potential use as an antimicrobial agent, with promising results against both gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation in animal models. Additionally, this compound has been shown to have antioxidant properties, which could potentially be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol in lab experiments is its potent cytotoxic activity against cancer cells. Additionally, this compound has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria. However, one of the limitations of using this compound is its relatively low solubility in water, which could potentially affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Finally, future research could focus on the development of novel analogs of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol has been achieved using various methods. One of the most commonly used methods is the reaction of 3-(4-methylbenzylthio)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine with phenol in the presence of a base. Another method involves the reaction of 3-(4-methylbenzylthio)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine with 4-hydroxybenzaldehyde in the presence of a base. These methods have been optimized to provide high yields of the desired product.
Propiedades
Nombre del producto |
3-{3-[(4-Methylbenzyl)sulfanyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol |
|---|---|
Fórmula molecular |
C24H20N4O2S |
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
3-[3-[(4-methylphenyl)methylsulfanyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol |
InChI |
InChI=1S/C24H20N4O2S/c1-15-9-11-16(12-10-15)14-31-24-26-23-21(27-28-24)19-7-2-3-8-20(19)25-22(30-23)17-5-4-6-18(29)13-17/h2-13,22,25,29H,14H2,1H3 |
Clave InChI |
BGJBIQROTOAHCC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=CC=C5)O)N=N2 |
SMILES canónico |
CC1=CC=C(C=C1)CSC2=NC3=C(C4=CC=CC=C4NC(O3)C5=CC(=CC=C5)O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-Dimethoxybenzylidene)-3-(4-fluorophenyl)-2-[(4-fluorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B308069.png)
![1-[3-(ethylsulfanyl)-6-(5-methylthiophen-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B308070.png)
![3-(Ethylsulfanyl)-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308073.png)
![3-[(Methylbenzyl)sulfanyl]-6,7-dihydrospiro([1,2,4]triazino[5,6-d][3,1]benzoxazepine-6,1'-cyclopentane)](/img/structure/B308076.png)
![5-(3-Bromo-5-ethoxy-4-methoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308077.png)
![5-(3-Bromo-4,5-dimethoxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308078.png)

![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propyl ether](/img/structure/B308080.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308081.png)
![2-[(4-Chlorophenyl)imino]-5-(2,3-dimethoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308084.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B308086.png)

![7-Acetyl-6-(5-methyl-2-furyl)-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B308091.png)
![5-(3-Bromo-5-ethoxy-4-hydroxybenzylidene)-2-[(4-chlorophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B308092.png)